N-Benzyl-4-(phenylselanyl)aniline
Description
N-Benzyl-4-(phenylselanyl)aniline is an organoselenium compound featuring a benzylamine core substituted with a phenylselanyl (-SePh) group at the para position of the aniline ring. The phenylselanyl group distinguishes this compound from analogous derivatives with nitro, trifluoromethyl, alkoxy, or hydroxyl substituents. This article provides a detailed comparison of this compound with structurally similar compounds, emphasizing physicochemical properties, synthesis routes, and pharmacological relevance.
Properties
CAS No. |
62336-68-9 |
|---|---|
Molecular Formula |
C19H17NSe |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-benzyl-4-phenylselanylaniline |
InChI |
InChI=1S/C19H17NSe/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-14,20H,15H2 |
InChI Key |
FVXCDNRVIAGGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(phenylselanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with sodium phenylselenolate, followed by reduction of the nitro group to an amine. The resulting 4-(phenylselanyl)aniline is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(phenylselanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Benzyl chloride and sodium hydroxide are commonly used for benzylation reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: 4-(phenylselanyl)aniline.
Substitution: Various N-substituted anilines.
Scientific Research Applications
N-Benzyl-4-(phenylselanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(phenylselanyl)aniline involves its interaction with various molecular targets and pathways. The selenium atom in the phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. This can lead to modulation of signaling pathways involved in cell growth, apoptosis, and immune responses. The benzyl and aniline groups can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Key Observations:
- In contrast, electron-donating groups (e.g., -OMe, -OEt) enhance ring activation .
- Molecular Weight : The phenylselanyl substituent contributes to a higher molecular weight (338 g/mol) compared to analogues with lighter substituents (e.g., 199–251 g/mol).
- Melting Points : Only N-Benzyl-4-nitroaniline has a reported melting point (135–137°C), likely due to strong intermolecular interactions from the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
